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Compound of Interest

Compound Name: (Rac)-Tenofovir alafenamide-d5

CAS No.: 2131003-68-2

Cat. No.: B2423890

Get Quote

A comprehensive analysis of study designs, pharmacokinetic data, and regulatory expectations

is crucial for the successful development of generic tenofovir alafenamide (TAF) formulations.

This guide provides researchers, scientists, and drug development professionals with a

comparative overview of bioequivalence (BE) study designs, supported by experimental data

and detailed protocols, to facilitate the development of interchangeable generic TAF products.

Tenofovir alafenamide, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a

cornerstone of modern antiretroviral therapy. As patent exclusivities expire, the development of

generic alternatives is critical to enhance treatment accessibility. Demonstrating bioequivalence

to the reference listed drug is a mandatory step in the regulatory approval of any generic

formulation. This guide outlines the key considerations and methodologies for designing and

evaluating BE studies for generic TAF tablets.

Regulatory Landscape and Study Design
Recommendations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the World Health

Organization (WHO) provide specific guidance on the design of bioequivalence studies for
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tenofovir alafenamide formulations.[1][2] A single-dose, two-treatment, two-period crossover in

vivo study is the recommended design.[1][2] These studies are typically conducted in healthy

adult subjects.[2]

A critical factor in the study design for TAF is the significant impact of food on its absorption.

Administration of TAF with a high-fat meal has been shown to increase the systemic exposure

of tenofovir alafenamide by 65%.[2][3][4] Therefore, bioequivalence studies are recommended

to be conducted under fed conditions to reflect the labeled instructions for use.[1][2] The

analyte to be measured in plasma for bioequivalence assessment is the parent drug, tenofovir

alafenamide.[1][2]

Comparative Pharmacokinetic Data
The primary objective of a bioequivalence study is to demonstrate that the rate and extent of

absorption of the active ingredient from the test (generic) product are not significantly different

from those of the reference product. The key pharmacokinetic (PK) parameters for this

assessment are the maximum plasma concentration (Cmax) and the area under the plasma

concentration-time curve (AUC).

Multiple studies have successfully demonstrated the bioequivalence of generic TAF 25 mg

tablets with the reference product, VEMLIDY®. The results consistently show that the 90%

confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC from time zero to the

last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞) fall within

the pre-specified acceptance range of 80.00% to 125.00%.[5][6]

Below is a summary of pharmacokinetic data from comparative bioequivalence studies

conducted under both fasting and fed conditions.

Table 1: Comparative Pharmacokinetic Parameters of Tenofovir Alafenamide (25 mg Tablets) in

Healthy Subjects
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Condition Formulation Cmax (ng/mL)
AUC0-t
(h·ng/mL)

AUC0-∞
(h·ng/mL)

Fasting Test 270.32 (140.40) 138.24 (62.58) 138.63 (62.64)

Reference 278.14 (150.13) 145.80 (63.14) 146.24 (63.23)

GMR (90% CI)
97.52% (83.72%,

113.59%)

95.93% (89.10%,

103.30%)

95.91% (89.09%,

103.24%)

Fed Test 256.90 (105.80) 274.63 (84.61) 275.06 (84.17)

Reference 266.34 (120.27) 272.08 (83.00) 273.06 (83.27)

GMR (90% CI)

100.62%

(86.87%,

116.56%)

101.36%

(95.65%,

107.41%)

101.11%

(95.39%,

107.19%)

Data presented as mean (standard deviation). GMR: Geometric Mean Ratio. CI: Confidence

Interval. Source:

Table 2: Additional Comparative Pharmacokinetic Data of Tenofovir Alafenamide (25 mg

Tablets)

Condition Formulation Cmax (ng/mL)
AUC0-t
(ng·h/mL)

AUC0-∞
(ng·h/mL)

Fasting Test 248.5 148.1 148.4

Reference 275.7 157.8 158.1

Fed Test 244.6 230.4 233.2

Reference 246.7 244.9 246.2

Source:[7][8]
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A standardized and robust experimental protocol is essential for the successful execution of a

bioequivalence study. The following outlines a typical protocol for a generic tenofovir

alafenamide study.

1. Study Design: A randomized, open-label, single-dose, two-period, two-sequence, crossover

study is generally employed.[6] A washout period of at least 10 days between the two periods is

considered sufficient to prevent any carry-over effects.[9]

2. Study Population: Healthy male and non-pregnant, non-lactating female subjects are

recruited for these studies.[2][5]

3. Dosing and Administration: A single oral dose of the 25 mg tenofovir alafenamide tablet

(either test or reference) is administered with approximately 240 mL of water.[5] For fed

studies, subjects consume a standardized high-fat, high-calorie breakfast before drug

administration.[7]

4. Blood Sampling: To accurately characterize the pharmacokinetic profile, intensive blood

sampling is conducted. A typical schedule includes pre-dose sampling and multiple post-dose

samples collected up to 72 hours.[6] Frequent sampling is particularly important within the first

few hours post-dose to capture the Cmax accurately.[2]

5. Bioanalytical Method: The plasma concentrations of tenofovir alafenamide and its

metabolite, tenofovir, are determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[7][10] The method must demonstrate adequate specificity,

accuracy, precision, and stability.[5]

6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using

non-compartmental analysis.[6] An analysis of variance (ANOVA) is performed on the log-

transformed Cmax, AUC0-t, and AUC0-∞ values.[11] The 90% confidence intervals for the ratio

of the geometric means of the test and reference products are calculated to determine

bioequivalence.[11]

Visualizing the Process and Pathway
To further clarify the bioequivalence study process and the mechanism of action of tenofovir

alafenamide, the following diagrams are provided.
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Caption: A typical workflow for a two-period crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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